molecular formula C19H19F3N6O3 B2898356 6-(2-(azepan-1-yl)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 893924-95-3

6-(2-(azepan-1-yl)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2898356
CAS No.: 893924-95-3
M. Wt: 436.395
InChI Key: RURDRNOUYQNYTQ-UHFFFAOYSA-N
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Description

6-(2-(Azepan-1-yl)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a complex organic compound featuring a triazolopyrimidine core. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a trifluoromethoxy phenyl group and an azepane moiety. These functional groups contribute to its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(azepan-1-yl)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Triazolopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring.

    Introduction of the Trifluoromethoxy Phenyl Group: This can be achieved through nucleophilic aromatic substitution reactions, where a trifluoromethoxy group is introduced to the aromatic ring.

    Attachment of the Azepane Moiety: The azepane group is typically introduced via nucleophilic substitution or reductive amination reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

    Oxidation: N-oxides of the azepane ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its trifluoromethoxy group is particularly interesting due to its electron-withdrawing properties, which can influence the reactivity of the compound.

Biology

Biologically, this compound is investigated for its potential as a pharmaceutical agent. The triazolopyrimidine core is known for its activity against various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its structure suggests it could interact with specific enzymes or receptors, making it a potential candidate for treating diseases such as cancer or infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-(2-(azepan-1-yl)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity through hydrophobic interactions, while the azepane moiety can interact with specific amino acid residues in the target protein. The triazolopyrimidine core can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound within the active site of the target.

Comparison with Similar Compounds

Similar Compounds

    6-(2-(Piperidin-1-yl)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one: Similar structure but with a piperidine ring instead of an azepane.

    6-(2-(Morpholin-1-yl)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one: Contains a morpholine ring instead of an azepane.

Uniqueness

The presence of the azepane ring in 6-(2-(azepan-1-yl)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one provides unique steric and electronic properties that can influence its biological activity and chemical reactivity. This makes it distinct from similar compounds with different ring structures.

Properties

IUPAC Name

6-[2-(azepan-1-yl)-2-oxoethyl]-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N6O3/c20-19(21,22)31-14-7-5-13(6-8-14)28-17-16(24-25-28)18(30)27(12-23-17)11-15(29)26-9-3-1-2-4-10-26/h5-8,12H,1-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURDRNOUYQNYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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